molecular formula C15H17NO6 B15218469 (3R,5S)-1-((Benzyloxy)carbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid

(3R,5S)-1-((Benzyloxy)carbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B15218469
M. Wt: 307.30 g/mol
InChI Key: LRGHQMSTVSRHIH-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,5S)-1-((Benzyloxy)carbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative This compound is notable for its unique structural features, which include a benzyloxycarbonyl group and a methoxycarbonyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-1-((Benzyloxy)carbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Protection of Amino Group: The amino group of the pyrrolidine is protected using a benzyloxycarbonyl (Cbz) group.

    Carboxylation: The protected pyrrolidine undergoes carboxylation to introduce the carboxylic acid group.

    Esterification: The carboxylic acid group is then esterified to form the methoxycarbonyl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch Processing: Utilizing batch reactors for controlled synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-1-((Benzyloxy)carbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The benzyloxycarbonyl and methoxycarbonyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution Reagents: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3R,5S)-1-((Benzyloxy)carbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,5S)-1-((Benzyloxy)carbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3R,5S)-1-((Benzyloxy)carbonyl)-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.

    (3R,5S)-1-((Benzyloxy)carbonyl)-5-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid: Similar structure but with an ethoxycarbonyl group instead of a methoxycarbonyl group.

Properties

Molecular Formula

C15H17NO6

Molecular Weight

307.30 g/mol

IUPAC Name

(3R,5S)-5-methoxycarbonyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C15H17NO6/c1-21-14(19)12-7-11(13(17)18)8-16(12)15(20)22-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,17,18)/t11-,12+/m1/s1

InChI Key

LRGHQMSTVSRHIH-NEPJUHHUSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.